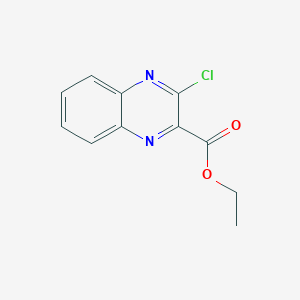

Ethyl 3-Chloroquinoxaline-2-carboxylate

Übersicht

Beschreibung

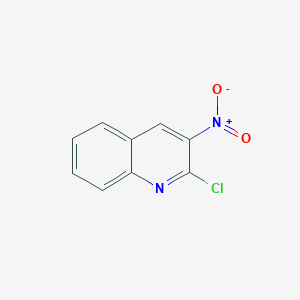

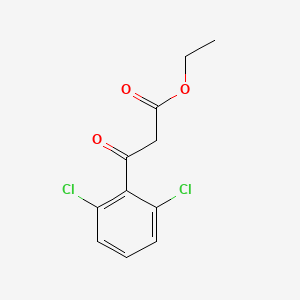

Ethyl 3-Chloroquinoxaline-2-carboxylate is a chemical compound with the empirical formula C11H9ClN2O2 . It is used in various scientific research areas due to its unique properties.

Synthesis Analysis

The synthesis of Ethyl 3-Chloroquinoxaline-2-carboxylate involves heating the compound in phosphorous oxychloride . The reaction mixture is then refluxed for a certain period. After cooling, the mixture is diluted with ethyl acetate and washed with a sodium hydroxide solution .Molecular Structure Analysis

The molecular structure of Ethyl 3-Chloroquinoxaline-2-carboxylate is represented by the SMILES stringO=C(OCC)C1=NC(C=CC=C2)=C2N=C1Cl . The InChI key for this compound is YGTZHKWLTOJGOI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 3-Chloroquinoxaline-2-carboxylate has a molecular weight of 236.65 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 330.7±37.0 °C at 760 mmHg . The melting point is 41-42ºC .Wissenschaftliche Forschungsanwendungen

Antibiotic Applications

Quinoxaline derivatives, such as Ethyl 3-Chloroquinoxaline-2-carboxylate, are used in several drugs currently on the market, including Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These drugs are primarily used as antibiotics .

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown potential in the treatment of cancer . They can inhibit the proliferation of cancer cells, making them a promising area of research for new cancer treatments .

Anti-Microbial Activity

Quinoxaline derivatives have demonstrated anti-microbial properties . This makes them useful in the development of new drugs to combat various microbial infections .

Anti-Convulsant Activity

Research has indicated that quinoxaline derivatives can have anti-convulsant effects . This suggests potential applications in the treatment of conditions like epilepsy .

Anti-Inflammatory Activity

Quinoxaline derivatives have been found to exhibit anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation .

Anti-Alzheimer’s Activity

There is evidence to suggest that quinoxaline derivatives could have applications in the treatment of Alzheimer’s disease . This is a promising area of research given the increasing prevalence of this condition .

Wirkmechanismus

The mechanism of action for Ethyl 3-Chloroquinoxaline-2-carboxylate is not explicitly mentioned in the search results. It’s likely that the mechanism of action would depend on the specific context in which this compound is used, such as in drug discovery or organic synthesis.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-chloroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTZHKWLTOJGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484240 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Chloroquinoxaline-2-carboxylate | |

CAS RN |

49679-45-0 | |

| Record name | Ethyl 3-Chloroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of Ethyl 3-Chloroquinoxaline-2-carboxylate, and how is its structure confirmed?

A1: While the abstract doesn't explicitly provide the molecular formula or weight of Ethyl 3-Chloroquinoxaline-2-carboxylate, it confirms the structure is elucidated using spectroscopic techniques. The researchers used Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) to confirm the structure []. These techniques provide information about functional groups and the arrangement of hydrogen atoms within the molecule, respectively.

Q2: What are the synthetic applications of Ethyl 3-Chloroquinoxaline-2-carboxylate as highlighted in the research?

A2: The research highlights Ethyl 3-Chloroquinoxaline-2-carboxylate as a versatile intermediate in synthesizing various quinoxaline derivatives []. Reacting it with sodium hydroxide leads to the formation of 3-ethoxyquinoxaline-2-carboxylic acid. It can be further reacted with alcohol to yield 3-amino quinoxaline-2-carboxylic acid and with sodium methoxide to produce 3-methoxy quinoxaline-2-carboxylic acid []. These reactions demonstrate the compound's potential in developing a library of quinoxaline derivatives for further biological evaluation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.